(3S)-1-ethylpiperidin-3-amine
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Overview
Description
(3S)-1-ethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure It is characterized by the presence of an ethyl group attached to the nitrogen atom and an amine group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-ethylpiperidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available precursors.
Ethylation: The nitrogen atom of the piperidine ring is ethylated using ethyl halides under basic conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the (3S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions, such as temperature, pressure, and solvent choice.
Purification: Implementing advanced purification techniques, including crystallization and distillation, to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-ethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and appropriate catalysts.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
(3S)-1-ethylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-ethylpiperidin-3-amine: The enantiomer of (3S)-1-ethylpiperidin-3-amine, differing in its stereochemistry.
1-methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
1-ethylpiperidin-4-amine: Similar structure but with the amine group at the fourth position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in its interactions with molecular targets. This makes it valuable in the development of chiral drugs and other specialized applications.
Properties
CAS No. |
1149384-34-8 |
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Molecular Formula |
C7H16N2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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